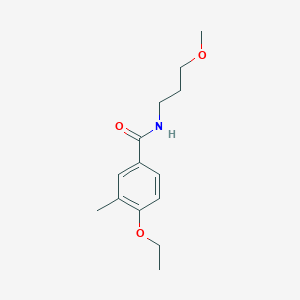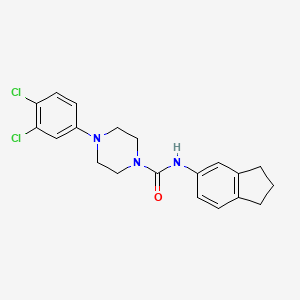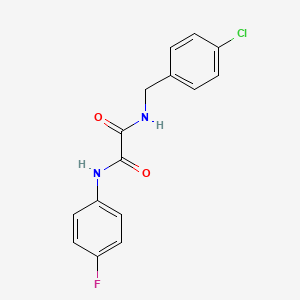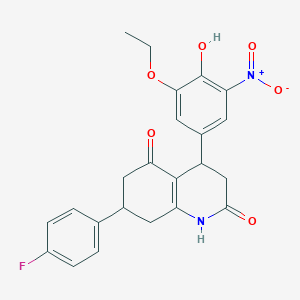![molecular formula C16H12Cl3N3S B4772551 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole antifungal agents. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole involves the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antifungal activity. It has been shown to inhibit the growth and proliferation of various fungal pathogens, leading to cell death. In addition, it has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments include its potent antifungal and anticancer activity, as well as its relatively low toxicity compared to other antifungal and anticancer agents. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One potential direction is the development of new derivatives and analogs with improved pharmacological properties, such as increased potency and solubility. Another direction is the investigation of its potential use in combination with other antifungal and anticancer agents to enhance their efficacy. Finally, it could be studied for its potential use in other scientific research fields, such as microbiology and immunology.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. In pharmacology, it has been shown to exhibit potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been investigated for its potential use as a chemotherapeutic agent for the treatment of cancer. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. Finally, in medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new antifungal and anticancer drugs.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-3-2-4-12(17)8-11)20-21-16(22)23-9-10-5-6-13(18)14(19)7-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGQYBGMHMKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4772470.png)

![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4772508.png)
![4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B4772515.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4772518.png)


![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4772536.png)
![1-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4772539.png)
![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4772556.png)

![N-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4772561.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4772574.png)
